molecular formula C9H14N5 B2455322 (N'-benzylcarbamimidamido)(imino)methanaminium CAS No. 299909-35-6

(N'-benzylcarbamimidamido)(imino)methanaminium

Cat. No.: B2455322
CAS No.: 299909-35-6
M. Wt: 192.245
InChI Key: IBWXAMPUVRBFIS-UHFFFAOYSA-O
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Description

(N’-benzylcarbamimidamido)(imino)methanaminium is a complex organic compound with significant applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a benzyl group attached to a carbamimidamido moiety, and an imino group linked to a methanaminium ion. The presence of these functional groups imparts distinct chemical properties to the compound, making it a valuable subject of study in organic chemistry and related disciplines.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (N’-benzylcarbamimidamido)(imino)methanaminium typically involves the nucleophilic addition to carbon-nitrogen double bonds (imines). Given the low reactivity of imines in nucleophilic addition, various approaches have been explored to enhance their reactivity. One common strategy is the use of electron-withdrawing groups at the nitrogen atom to increase the electrophilicity of the imine carbon .

A typical synthetic route involves the reaction of benzylamine with a suitable carbamoyl chloride under basic conditions to form the corresponding N-carbamoyl imine. This intermediate is then treated with a suitable nucleophile, such as an amine or an alcohol, to yield (N’-benzylcarbamimidamido)(imino)methanaminium .

Industrial Production Methods

Industrial production of (N’-benzylcarbamimidamido)(imino)methanaminium follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to ensure high yield and purity of the final product. Advanced techniques such as continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and reproducibility .

Chemical Reactions Analysis

Types of Reactions

(N’-benzylcarbamimidamido)(imino)methanaminium undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions typically yield oxidized derivatives, while reduction reactions produce reduced forms of the compound. Substitution reactions result in the formation of new compounds with different functional groups .

Scientific Research Applications

(N’-benzylcarbamimidamido)(imino)methanaminium has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of (N’-benzylcarbamimidamido)(imino)methanaminium involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes, receptors, or other biomolecules, modulating their activity and leading to various biological effects .

Molecular Targets and Pathways

Properties

IUPAC Name

[amino-(diaminomethylideneamino)methylidene]-benzylazanium
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N5/c10-8(11)14-9(12)13-6-7-4-2-1-3-5-7/h1-5H,6H2,(H6,10,11,12,13,14)/p+1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBWXAMPUVRBFIS-UHFFFAOYSA-O
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C[NH+]=C(N)N=C(N)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N5+
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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